molecular formula C5H14N2O B13248558 3-Hydrazinyl-2,2-dimethylpropan-1-ol

3-Hydrazinyl-2,2-dimethylpropan-1-ol

Cat. No.: B13248558
M. Wt: 118.18 g/mol
InChI Key: KIQPQSYPPJEETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Hydrazine (B178648) and its Derivatives in Chemical Synthesis

Hydrazine (N₂H₄) and its organic derivatives are fundamental reagents in chemical synthesis, valued for their diverse reactivity. nbinno.com These compounds can function as potent nucleophiles, reducing agents, and essential building blocks for a wide array of molecules. nbinno.com The substitution of one or more hydrogen atoms on the hydrazine core with alkyl or aryl groups gives rise to a vast family of derivatives with tailored chemical properties. wikipedia.org

In synthetic applications, hydrazine derivatives are instrumental in forming nitrogen-nitrogen bonds and participating in condensation reactions to create heterocyclic compounds like pyrazoles, pyridazines, and triazoles. nbinno.com The utility of these compounds extends to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comijcrt.org Furthermore, the development of continuous-flow synthesis methods has offered practical and efficient approaches for producing hydrazine derivatives from alcohols, simplifying reaction processes and minimizing side reactions. bohrium.com

Significance of Substituted Propanol (B110389) Frameworks as Synthetic Building Blocks

Substituted propanol frameworks are crucial building blocks in organic synthesis due to their versatile functionality. The three-carbon chain provides a robust scaffold that can be functionalized with various substituents to create precursors for more complex molecules. These frameworks are integral to the synthesis of numerous bioactive compounds and materials. mdpi.com

The presence of a hydroxyl group allows for a range of subsequent chemical transformations, including oxidation, esterification, and etherification. When combined with other functional groups, such as the hydrazinyl moiety in 3-Hydrazinyl-2,2-dimethylpropan-1-ol, the propanol framework enables the creation of bifunctional molecules with unique reactivity. The steric hindrance provided by substituents, like the gem-dimethyl group at the C2 position, can also influence the regioselectivity and stereoselectivity of reactions, offering precise control over the synthesis of target molecules. Such carefully designed building blocks are highly valued in medicinal chemistry for enhancing the quality and speed of drug discovery. csmres.co.uk

Structural Features and Nomenclature of this compound

The chemical structure of this compound is defined by a propanol backbone with specific substitutions. The nomenclature indicates a three-carbon chain (propan-) with a primary alcohol (-1-ol). At the second carbon position (C2), there are two methyl groups (2,2-dimethyl-), creating a neopentyl-like, sterically hindered core. A hydrazinyl group (-NHNH₂) is attached to the third carbon (C3).

The systematic IUPAC name for this compound is This compound . Its structure combines the nucleophilic character of the terminal hydrazinyl group with the reactivity of the primary hydroxyl group, all situated on a robust, sterically defined carbon skeleton.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 187424-69-9
Molecular Formula C₅H₁₄N₂O
Molecular Weight 118.18 g/mol

| IUPAC Name | this compound |

Note: Data is compiled from publicly available chemical supplier information.

Research Scope and Objectives Pertaining to this compound within Academic Contexts

While extensive, detailed research findings specifically focused on this compound are not widely available in peer-reviewed literature, its structure suggests its role as a specialized chemical intermediate. The compound is available from various chemical suppliers, often in its hydrochloride salt form, indicating its use in synthetic applications. biosynth.com

The primary research objective for utilizing a compound like this compound would be to leverage its unique combination of functional groups. Its potential applications fall within the broader scope of developing novel molecules where the introduction of a hydrazinyl and a hydroxyl group on a sterically hindered neopentyl framework is desired. This could include the synthesis of:

Novel Heterocyclic Compounds: The terminal hydrazinyl group can react with dicarbonyl compounds or other electrophiles to form various heterocyclic rings, with the neopentyl group influencing the solubility and conformational properties of the final product.

Pharmaceutical Intermediates: Bifunctional molecules are valuable in drug discovery. The hydrazinyl moiety is a key feature in several bioactive compounds, and the hydroxyl group provides a handle for further derivatization.

Ligands for Coordination Chemistry: The nitrogen atoms of the hydrazinyl group and the oxygen of the hydroxyl group can act as coordination sites for metal ions, allowing for the synthesis of novel metal complexes.

The academic interest in this compound lies in its potential as a building block for creating new chemical entities with specific structural and functional properties dictated by its unique arrangement of a primary alcohol, a gem-dimethyl group, and a hydrazinyl function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

3-hydrazinyl-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C5H14N2O/c1-5(2,4-8)3-7-6/h7-8H,3-4,6H2,1-2H3

InChI Key

KIQPQSYPPJEETL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNN)CO

Origin of Product

United States

Synthetic Methodologies for 3 Hydrazinyl 2,2 Dimethylpropan 1 Ol and Analogues

Established Synthetic Routes for Hydrazine (B178648) Derivatives

The hydrazinyl moiety is a cornerstone of the target molecule's structure. The synthesis of hydrazine derivatives is a well-explored field in organic chemistry, with several robust methods available for their preparation.

Alkylation Strategies for Hydrazides

Alkylation of hydrazides is a common method for introducing alkyl groups onto a hydrazine nitrogen atom. These strategies often involve the use of a protecting group to control the regioselectivity of the alkylation. One effective method involves the use of a trifluoroacetyl group as both an activator and a blocking group. This allows for selective alkylation at the N'-position of the hydrazide. The trifluoroacetyl group can be installed by acylation with trifluoroacetic anhydride (B1165640) and subsequently removed under reductive or hydrolytic conditions to yield the N'-alkyl hydrazide. orgsyn.org

Another approach is direct reductive alkylation, which provides a one-pot method to synthesize N-alkylhydrazine derivatives. This has been successfully applied to the synthesis of various active pharmaceutical ingredients. guidechem.com Furthermore, the "borrowing hydrogen" strategy, often catalyzed by ruthenium complexes, allows for the alkylation of acyl hydrazides using primary and secondary alcohols as the alkylating agents. guidechem.com

Alkylation StrategyKey Reagents/CatalystsSubstratesProductsRef.
Trifluoroacetyl ProtectionTrifluoroacetic anhydride, Alkyl halides/alcohols, Cs2CO3/DIAD, NaBH4/K2CO3Amino acid derived hydrazidesN'-Alkyl hydrazides orgsyn.org
Direct Reductive Alkylationα-picoline-boraneHydrazine derivatives, Aldehydes/KetonesN-Alkylhydrazine derivatives guidechem.com
Borrowing HydrogenDiaminocyclopentadienone ruthenium tricarbonyl complexAcyl hydrazides, Primary/Secondary alcoholsMono- or dialkylated acyl hydrazides guidechem.com

This table provides a summary of selected alkylation strategies for hydrazides.

Condensation Reactions for Hydrazone Formation

Hydrazone formation is a fundamental condensation reaction in organic chemistry, involving the reaction of a hydrazine or its derivative with a carbonyl compound (an aldehyde or a ketone). researchgate.net The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone. google.com

This reaction is typically reversible and can be catalyzed by either an acid or a base. biosynth.com The pH of the reaction medium can significantly influence the rate and yield of hydrazone formation. google.com The versatility of this reaction allows for the synthesis of a wide array of hydrazone derivatives, which can serve as important intermediates in the synthesis of more complex molecules. researchgate.net For instance, hydrazones are key intermediates in the Wolff-Kishner reduction, a reaction that converts a carbonyl group into a methylene (B1212753) group. stenutz.eu

Synthesis of 2,2-Dimethylpropan-1-ol Scaffolds from Precursors

The 2,2-dimethylpropan-1-ol, also known as neopentyl alcohol, forms the backbone of the target molecule. Its synthesis can be achieved through various routes starting from different precursors.

One established method is the reduction of trimethylacetic acid (pivalic acid) or its derivatives, such as trimethylacetyl chloride, using a strong reducing agent like lithium aluminum hydride. wikipedia.org Another classic approach involves the Grignard reaction, where tert-butylmagnesium chloride is reacted with formaldehyde. guidechem.com

A more industrial-scale preparation involves the hydroperoxide of diisobutylene. This process includes an acid-catalyzed addition of hydrogen peroxide to diisobutylene, followed by an acid-catalyzed rearrangement of the resulting tertiary hydroperoxide. orgsyn.org A newer, high-purity synthesis method involves the reduction of pivalic acid esters with metallic sodium in an alcohol medium. google.com

Synthetic RouteKey PrecursorsKey ReagentsProductRef.
ReductionTrimethylacetic acid or Trimethylacetyl chlorideLithium aluminum hydride2,2-Dimethylpropan-1-ol wikipedia.org
Grignard Reactiontert-Butylmagnesium chloride, Formaldehyde-2,2-Dimethylpropan-1-ol guidechem.com
From DiisobutyleneDiisobutyleneHydrogen peroxide, Sulfuric acid2,2-Dimethylpropan-1-ol orgsyn.org
Ester ReductionPivalic acid estersMetallic sodium, Alcohol2,2-Dimethylpropan-1-ol google.com

This table summarizes various synthetic routes to the 2,2-dimethylpropan-1-ol scaffold.

Proposed and Potential Synthetic Pathways for 3-Hydrazinyl-2,2-dimethylpropan-1-ol

While the direct synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established reactions for the synthesis of hydrazino alcohols. One promising approach involves the ring-opening of a suitable epoxide with hydrazine.

A potential synthetic pathway could commence with the synthesis of 2,2-dimethyl-3-oxiran-2-ylpropan-1-ol. This epoxide precursor could then undergo a nucleophilic ring-opening reaction with hydrazine or a protected hydrazine derivative. The use of a protected hydrazine, such as N-Boc-hydrazine, would allow for controlled introduction of the hydrazinyl group and prevent side reactions. The final step would involve the deprotection of the hydrazine moiety to yield the target compound, this compound.

Another potential route could involve the α-hydrazination of an appropriate aldehyde precursor. This method would utilize asymmetric organocatalysis to introduce the hydrazinyl group enantioselectively, followed by reduction of the aldehyde to the primary alcohol. acs.orgresearchgate.net

Green Chemistry Approaches in the Synthesis of Related Hydrazinyl Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazinyl compounds to develop more environmentally benign and efficient processes. For the synthesis of hydrazides, a solvent-free, one-pot method has been developed for the direct preparation of hydrazides from carboxylic acids under microwave irradiation. This method demonstrates a higher atom economy and reaction mass efficiency compared to conventional methods. acs.org

In the synthesis of hydrazones, greener methods include conducting the condensation reaction in an aqueous medium to eliminate the use of volatile organic solvents. researchgate.net Other sustainable techniques include synthesis using grinding techniques (mechanochemistry) and microwave-assisted synthesis, which can lead to shorter reaction times and higher yields. bldpharm.com The use of organocatalysts, such as L-proline, in solvent-free mechanical grinding for the synthesis of hydrazide derivatives is another example of a green chemistry approach. google.com These methods not only reduce the environmental impact but can also offer economic advantages in the synthesis of hydrazinyl compounds.

Reactivity and Derivatization of 3 Hydrazinyl 2,2 Dimethylpropan 1 Ol

Chemical Transformations of the Hydrazinyl Moiety

The hydrazinyl group serves as a versatile handle for the synthesis of a wide array of derivatives, including complex heterocyclic structures and functionalized hydrazones.

The hydrazinyl group is a key building block in the synthesis of various nitrogen-containing heterocycles. Although specific examples starting directly from 3-Hydrazinyl-2,2-dimethylpropan-1-ol are not extensively documented, its participation in established synthetic routes can be projected based on the known reactivity of hydrazines.

Triazoles: 1,2,4-triazoles can be synthesized through methods like the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide. researchgate.net Alternatively, the Einhorn–Brunner reaction condenses hydrazines with diacylamines in the presence of a weak acid. researchgate.net this compound could serve as the hydrazine (B178648) component in reactions with appropriate partners, such as formamide (B127407) under microwave irradiation, to yield substituted 1,2,4-triazoles. organic-chemistry.org The reaction of the hydrazinyl group with compounds containing nitrile or imine functionalities is another common pathway to triazole rings. scispace.comresearchgate.net

Quinazolines: Quinazoline derivatives can be prepared from hydrazine precursors. For instance, 2-hydrazino-quinazolines can undergo cyclization to form triazolo[4,3-a]quinazolin-5-ones. nih.gov The synthesis often begins with a substituted anthranilic acid or a related precursor, which is cyclized and subsequently reacted with a hydrazine derivative to introduce the hydrazinyl moiety, setting the stage for further annulation reactions to build the fused heterocyclic system. researchgate.netorganic-chemistry.org

One of the most characteristic reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones, a class of Schiff bases. This reaction proceeds via nucleophilic addition of the terminal nitrogen atom to the carbonyl carbon, followed by dehydration to yield the stable C=N double bond. This transformation is typically efficient and can be performed under mild conditions.

The reaction of this compound with various carbonyl compounds produces the corresponding hydrazone derivatives, retaining the 2,2-dimethyl-3-hydroxypropyl substituent on one of the nitrogen atoms.

Carbonyl CompoundProduct (Hydrazone)
Benzaldehyde(E)-1-(benzylideneamino)-3-hydroxy-2,2-dimethylpropan-1-aminium
Acetone(E)-1-((propan-2-ylidene)amino)-3-hydroxy-2,2-dimethylpropan-1-aminium
Cyclohexanone(E)-1-(cyclohexylideneamino)-3-hydroxy-2,2-dimethylpropan-1-aminium
4-Methoxybenzaldehyde(E)-1-((4-methoxybenzylidene)amino)-3-hydroxy-2,2-dimethylpropan-1-aminium

Hydrazine and its derivatives can react with carbon dioxide, which acts as an electrophile. This reaction typically leads to the formation of hydrazinium (B103819) carboxylates (carbazates) where the nucleophilic nitrogen of the hydrazine attacks the carbon atom of CO2. The product's structure and stability can depend on the reaction conditions, such as temperature, pressure, and the stoichiometry of the reactants. This reaction offers a solvent-free and environmentally friendly pathway to functionalized hydrazine derivatives that can serve as intermediates for further synthesis, for example, in the production of imines upon reaction with carbonyl compounds.

Acyl hydrazones are a significant class of compounds with diverse applications. The synthesis of an acyl hydrazone derivative from this compound can be achieved through a two-step sequence. First, the hydrazinyl moiety is acylated using an acylating agent like an acyl chloride or an acid anhydride (B1165640) to form the corresponding N-acyl hydrazide. This intermediate is then condensed with an aldehyde or ketone, as described in section 3.1.2, to yield the final N-acyl hydrazone. This sequential approach allows for the introduction of two different R-groups, one from the acylating agent and one from the carbonyl compound, leading to a wide variety of possible structures.

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in this compound is sterically hindered due to the adjacent gem-dimethyl group, which influences its reactivity. Standard alcohol transformations are possible, though reaction conditions must be chosen carefully to avoid side reactions involving the hydrazinyl group.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.commasterorganicchemistry.com However, the acidic conditions would protonate the basic hydrazinyl group, potentially complicating the reaction or requiring a protection-deprotection sequence. Other methods, such as reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, could provide a more direct route to the corresponding esters. nih.govorganic-chemistry.orgmedcraveonline.com

Reaction with HBr and Rearrangement: The structural analog, 2,2-dimethylpropan-1-ol (neopentyl alcohol), is known to undergo rearrangement when reacting with hydrohalic acids like HBr. The reaction proceeds via an SN1-like mechanism where protonation of the alcohol leads to the loss of water and formation of a primary carbocation. This unstable primary carbocation rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. The bromide ion then attacks this tertiary carbocation to yield the rearranged product, 2-bromo-2-methylbutane. It is highly probable that the primary alcohol in this compound would exhibit similar behavior under strong acidic conditions, leading to rearranged products.

Considerations for Dual Functional Group Reactivity and Chemoselectivity

The presence of two functional groups with different chemical properties necessitates careful consideration of chemoselectivity in any synthetic transformation. The hydrazinyl group is a significantly stronger nucleophile than the primary alcohol.

Reactions with Electrophiles: In reactions with common electrophiles such as aldehydes, ketones, and acyl chlorides under neutral or basic conditions, the hydrazinyl group will react preferentially. The terminal -NH2 group of the hydrazine is the most nucleophilic site. To achieve reaction at the alcohol, the hydrazinyl group must first be protected or its nucleophilicity suppressed.

Control of Reactivity: Chemoselectivity can be controlled by manipulating the reaction conditions.

pH Control: Under acidic conditions, the basic hydrazinyl group will be protonated to form a hydrazinium salt (-NH-NH3+). This protonation effectively deactivates it as a nucleophile, thereby allowing reactions to be directed towards the less reactive alcohol group (e.g., acid-catalyzed esterification or dehydration).

Protecting Groups: The hydrazinyl group can be protected, for instance, by converting it into a hydrazone (using a volatile aldehyde like acetone), which can be removed later by hydrolysis. With the hydrazine protected, the alcohol functionality can be modified.

Choice of Reagent: The use of specific reagents can also direct the reaction. For example, reagents that are highly selective for alcohols in the presence of amines/hydrazines could be employed for transformations at the hydroxyl group.

This strategic control is crucial for the selective derivatization of this compound, enabling the synthesis of complex molecules where each functional group is modified in a planned sequence. researchgate.netmdpi.com

Spectroscopic and Structural Characterization of 3 Hydrazinyl 2,2 Dimethylpropan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 3-Hydrazinyl-2,2-dimethylpropan-1-ol is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of structurally similar compounds, the expected chemical shifts (δ) are as follows:

Hydroxymethyl Protons (-CH₂OH): A singlet is expected for the two protons of the hydroxymethyl group. In related structures like 2,2-dimethylpropanol, these protons appear around 3.3-3.4 ppm. umsl.edudocbrown.info The presence of the adjacent quaternary carbon prevents spin-spin coupling.

Methylene (B1212753) Protons (-CH₂-NHNH₂): The two protons on the carbon adjacent to the hydrazinyl group would likely appear as a singlet. Its chemical shift would be influenced by the electron-withdrawing nature of the nitrogen atoms, placing it downfield, estimated to be in the range of 2.5-3.0 ppm.

Gem-dimethyl Protons (-C(CH₃)₂): A sharp singlet is predicted for the six equivalent protons of the two methyl groups attached to the quaternary carbon. In analogous compounds like 2,2-dimethylpropane, this signal is observed around 0.9 ppm. docbrown.infochemicalbook.com

Hydrazinyl and Hydroxyl Protons (-NHNH₂ and -OH): The protons of the hydrazinyl and hydroxyl groups are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They would likely appear as broad singlets and their integration would correspond to three and one proton, respectively.

The integration of these signals would correspond to the number of protons in each unique environment, confirming the molecular formula.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₂~ 0.9Singlet6H
-H ₂C-NHNH₂~ 2.5 - 3.0Singlet2H
-CH ₂OH~ 3.3 - 3.4Singlet2H
-NH NHVariableBroad Singlet3H
-OH VariableBroad Singlet1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton of the molecule. Four distinct signals are expected, corresponding to the four unique carbon environments:

Quaternary Carbon (-C(CH₃)₂): The central quaternary carbon atom is expected to have a chemical shift in the range of 30-40 ppm, similar to what is observed in neopentane (2,2-dimethylpropane). docbrown.info

Gem-dimethyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons will give rise to a single signal, typically in the aliphatic region, estimated around 20-30 ppm. researchgate.net

Hydroxymethyl Carbon (-CH₂OH): The carbon atom bonded to the hydroxyl group is expected to be deshielded and appear in the range of 60-70 ppm. For instance, the hydroxymethyl carbon in 2,2-dimethyl-1-propanol appears at approximately 73.9 ppm. researchgate.net

Methylene Carbon (-CH₂-NHNH₂): The carbon atom attached to the hydrazinyl group will also be deshielded due to the electronegativity of the nitrogen atoms, with an expected chemical shift in the range of 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C(C H₃)₂~ 20 - 30
-C (CH₃)₂~ 30 - 40
-C H₂-NHNH₂~ 50 - 60
-C H₂OH~ 60 - 70

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum will correspond to the stretching vibrations of the O-H and N-H groups. The broadness is due to hydrogen bonding.

C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region will be indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

N-H Bending: The bending vibration of the N-H bonds in the hydrazinyl group is expected to appear in the range of 1590-1650 cm⁻¹.

C-O Stretching: A strong absorption band around 1000-1100 cm⁻¹ will be characteristic of the C-O stretching vibration of the primary alcohol.

C-N Stretching: The C-N stretching vibration is expected to be observed in the region of 1020-1250 cm⁻¹.

For derivatives, such as hydrazones formed by reaction with aldehydes or ketones, a characteristic C=N stretching band would appear in the region of 1620-1680 cm⁻¹. mu-varna.bg

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₁₄N₂O), the expected molecular ion peak [M]⁺ in the mass spectrum would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. Common fragmentation patterns would likely involve the loss of small, stable molecules or radicals, such as:

Loss of a hydroxyl radical (•OH)

Loss of a water molecule (H₂O)

Cleavage of the C-C bonds, leading to fragments corresponding to the neopentyl group. For example, a prominent peak at m/z 57 is often observed for compounds containing a tert-butyl or neopentyl group. nist.gov

Loss of the hydrazinyl group (•NHNH₂) or parts of it.

X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Structure Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, if a suitable single crystal can be obtained, X-ray crystallography would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and hydrazinyl groups.

Powder X-ray diffraction (PXRD) could be used to analyze the crystallinity of the bulk material and to identify different polymorphic forms if they exist. For derivatives, X-ray diffraction studies can confirm the stereochemistry and conformation of the molecules in the solid state. mdpi.com Such studies on related naphthalene derivatives have provided insights into the packing and intermolecular ordering in the condensed phase. researchgate.net

Conformational Analysis using Spectroscopic and Computational Methods

The conformational landscape of flexible molecules like this compound is crucial for understanding its chemical reactivity and biological interactions. The presence of multiple rotatable bonds, specifically the C-C, C-N, and C-O bonds, gives rise to a variety of possible three-dimensional arrangements, or conformers. The study of these conformers and their relative energies is approached through a powerful combination of spectroscopic techniques and computational modeling.

The conformational preferences of this compound are primarily dictated by the steric and electronic interactions between its functional groups. The bulky 2,2-dimethylpropyl group, the hydroxyl group, and the hydrazinyl group all influence the molecule's shape. Intramolecular hydrogen bonding between the hydroxyl and hydrazinyl groups can also play a significant role in stabilizing certain conformations.

Spectroscopic Methods for Conformational Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful experimental techniques for probing the conformational dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For conformational analysis, key parameters include chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data.

Chemical Shifts: The chemical shift of a proton or carbon atom is sensitive to its local electronic environment, which is influenced by the molecule's conformation. By comparing experimentally observed chemical shifts with those calculated for different theoretical conformers, it is possible to identify the most likely conformations present in solution.

Coupling Constants: The magnitude of the through-bond scalar coupling (J-coupling) between two nuclei, particularly the three-bond coupling (³J), is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the preferred staggered or eclipsed conformations around C-C single bonds.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The position, shape, and intensity of absorption bands can provide clues about the conformational state of a molecule. For instance, the O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding. A shift to lower wavenumbers for these bands can indicate the presence of intramolecular hydrogen bonds, which stabilize specific conformers.

Computational Methods for Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental spectroscopic methods. aip.org DFT calculations can be used to:

Predict Stable Conformers: By systematically rotating the single bonds in this compound, a potential energy surface can be generated, and the low-energy (stable) conformers can be identified.

Calculate Spectroscopic Parameters: For each stable conformer, spectroscopic parameters such as NMR chemical shifts and coupling constants, as well as IR vibrational frequencies, can be calculated. These theoretical values can then be compared with experimental data to validate the computational model and identify the predominant conformers. nih.gov

Determine Relative Energies: DFT calculations provide the relative energies of different conformers, allowing for the prediction of their populations at a given temperature based on the Boltzmann distribution.

Integrated Spectroscopic and Computational Approach

The most robust conformational analysis is achieved by integrating experimental spectroscopic data with computational modeling. nih.gov This synergistic approach allows for a more confident assignment of the predominant conformations of this compound in different environments. For flexible molecules, it's often the case that an ensemble of conformers exists in equilibrium rather than a single static structure. mdpi.com

Below are hypothetical data tables illustrating the type of information that would be generated in a conformational analysis of this compound.

Table 1: Calculated Relative Energies and Predicted Population of Key Conformers of this compound

ConformerDihedral Angle (HO-C1-C2-C3)Dihedral Angle (C1-C2-C3-N)Relative Energy (kcal/mol)Predicted Population (%)
A-60° (gauche)180° (anti)0.0045
B180° (anti)60° (gauche)0.5025
C60° (gauche)60° (gauche)0.8015
D180° (anti)180° (anti)1.2010
E-60° (gauche)-60° (gauche)1.505

Note: Data are hypothetical and for illustrative purposes.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer (A)

ProtonExperimental δ (ppm)Calculated δ (ppm)
H (on O)2.502.45
H (on C1, x2)3.403.35
H (on C3, x2)2.802.75
H (on N, x2)3.103.05
H (on NH₂)4.204.15
H (on CH₃, x6)0.900.88

Note: Data are hypothetical and for illustrative purposes.

Table 3: Key IR Frequencies (cm⁻¹) Indicating Intramolecular Hydrogen Bonding

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
O-H stretch34503465Intramolecular H-bond
N-H stretch (sym)33003310Intramolecular H-bond
N-H stretch (asym)33803390Free N-H

Note: Data are hypothetical and for illustrative purposes.

By analyzing these types of data, researchers can build a detailed picture of the conformational preferences of this compound and its derivatives, which is essential for understanding their structure-activity relationships.

Computational Chemistry and Theoretical Investigations of 3 Hydrazinyl 2,2 Dimethylpropan 1 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized molecular geometry and electronic properties of molecules. For hydrazinyl derivatives, DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), are employed to predict molecular structures and spectroscopic properties. researchgate.netnih.gov

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecules. For instance, in related chalcone (B49325) derivatives, DFT has been used to analyze the bond lengths of carbonyl and olefinic groups, as well as intramolecular hydrogen bonding. bhu.ac.in The optimized geometry corresponds to the lowest energy conformation of the molecule, providing a solid foundation for further computational analysis. researchgate.net

Table 1: Representative Bond Lengths and Angles from DFT Calculations for a Chalcone Derivative

ParameterBondCalculated Value
Bond LengthC=O1.2336 Å
C=C (Olefinic)1.3531 Å
O-H0.9600 Å
Bond AngleC-C-C118.99°

Note: Data is representative of DFT calculations on similar molecular structures as detailed in the literature. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. bhu.ac.in

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is crucial for understanding charge transfer within the molecule and its potential to engage in chemical reactions. rsc.org For large molecular systems where canonical molecular orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov

In the study of hydrazone derivatives, FMO analysis has been used to explain reaction mechanisms, such as 1,3-dipolar cycloadditions. academie-sciences.fr The distribution of the HOMO and LUMO across the molecule can identify the most probable sites for electrophilic and nucleophilic attacks, providing valuable insights for synthetic chemists. bhu.ac.in

Table 2: Representative FMO Energies and Energy Gap

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-2.15
Energy Gap (ΔE)4.10

Note: The values are representative and based on DFT calculations for analogous compounds discussed in the literature.

Global Reactivity Parameters (GRPs) and their Correlation with Chemical Behavior

Global Reactivity Parameters (GRPs) are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / 2η (where μ is the chemical potential, μ ≈ -χ)

These descriptors help in predicting the stability and reactivity of molecules. dergipark.org.tr For example, a molecule with a high chemical hardness is generally less reactive, while a molecule with a high electrophilicity index is a strong electrophile. These parameters are instrumental in understanding the chemical behavior of hydrazinyl derivatives and their potential interactions in biological systems. rsc.org

Table 3: Calculated Global Reactivity Parameters

ParameterDefinitionRepresentative Value
Ionization Potential (I)I ≈ -EHOMO6.25 eV
Electron Affinity (A)A ≈ -ELUMO2.15 eV
Electronegativity (χ)(I + A) / 24.20 eV
Chemical Hardness (η)(I - A) / 22.05 eV
Chemical Softness (S)1 / η0.49 eV⁻¹
Electrophilicity Index (ω)μ² / 2η4.30 eV

Note: These values are calculated based on the representative FMO energies from Table 2.

Molecular Docking and Dynamics Simulations for Understanding Intermolecular Interactions in Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is extensively used in drug design to understand how a ligand, such as a derivative of 3-Hydrazinyl-2,2-dimethylpropan-1-ol, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Docking studies can reveal crucial information about the binding mode and affinity of a ligand to the active site of a protein. mdpi.com For example, studies on hydrazide derivatives have used molecular docking to investigate their binding interactions with enzymes like protein kinase PknB from Mycobacterium tuberculosis. nih.gov These simulations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. MD provides a more dynamic picture of the interactions, which can be crucial for a more accurate assessment of the binding affinity and the mechanism of action.

Application of Quantum Chemical Descriptors in Structure-Activity Relationship (SAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov In QSAR studies, quantum chemical descriptors, derived from computational methods like DFT, are used as independent variables to predict the biological activity of new or untested compounds.

These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and topological properties. mdpi.com By developing a robust QSAR model, it is possible to screen virtual libraries of compounds and prioritize the synthesis of analogues with potentially enhanced activity. nih.gov

For instance, QSAR studies have been successfully applied to various series of heterocyclic compounds to predict their antitubercular activity. nih.gov The development of a statistically significant QSAR model can significantly accelerate the drug discovery process by providing insights into the structural requirements for a desired biological response. wjbphs.com

Advanced Applications and Future Research Directions

Role as a Key Synthetic Intermediate for Diversely Functionalized Molecules

The hydrazinyl moiety (-NHNH₂) is a powerful functional group in synthetic organic chemistry, primarily through its ability to readily react with aldehydes and ketones to form stable hydrazone linkages. This reaction serves as a gateway to a vast array of diversely functionalized molecules. 3-Hydrazinyl-2,2-dimethylpropan-1-ol can act as a key building block in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product.

For instance, the hydrazinyl group can participate in cascade reactions to construct complex heterocyclic systems. Research into other hydrazinyl derivatives has shown their utility in synthesizing highly functionalized proline derivatives through cycloaddition and rearrangement cascades. mdpi.com Similarly, one-pot multicomponent processes involving hydrazines, carbonyl compounds, and other reactants have been developed to create functionalized thiazolines. researchgate.net The presence of both a hydrazinyl group for hydrazone formation and a hydroxyl group for further modification (e.g., etherification or esterification) makes this compound a particularly attractive intermediate for generating molecular diversity.

Derivatization Strategies for Enhanced Analytical Detection (e.g., Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))

In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), chemical derivatization is a crucial strategy to improve the sensitivity and selectivity of analysis for compounds that ionize poorly or lack specific fragmentation patterns. researchgate.net Carbonyl compounds (aldehydes and ketones) often exhibit low ionization efficiency in electrospray ionization (ESI), the most common ionization source for LC-MS.

Hydrazine-based reagents are frequently used to overcome this limitation. By reacting the hydrazinyl group with a target carbonyl compound, a hydrazone is formed. This introduces a more readily ionizable moiety into the analyte molecule, significantly enhancing its signal in the mass spectrometer. The choice of derivatization reagent is critical and is based on the chemical structure of the target analytes. researchgate.net

Several hydrazine-containing reagents have been developed for this purpose, often featuring a permanently charged group or a group that is easily protonated. For example, 2-hydrazino-1-methylpyridine (HMP) has been successfully used to derivatize androgens like 5α-dihydrotestosterone, improving detection limits by orders of magnitude. nih.gov The resulting hydrazone derivatives exhibit enhanced ionization efficiency and provide specific product ions during collision-induced dissociation (CID), allowing for sensitive and selective detection using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. nih.govddtjournal.com this compound could serve as a platform for developing novel derivatization agents, where the hydroxyl group could be modified to introduce specific functionalities that further enhance chromatographic separation or ionization.

Derivatization ReagentAbbreviationTarget Functional GroupPurpose of Derivatization
2,4-dinitrophenyl hydrazine (B178648)DNPHKetones, AldehydesEnhance ionization efficiency by introducing a chargeable moiety. ddtjournal.com
Dansyl hydrazineDns-HzKetones, AldehydesIntroduce a readily ionizable dimethylamino group. ddtjournal.com
2-hydrazino-1-methyl-pyridineHMPKetones (Oxo-steroids)Introduce a permanently charged quaternary ammonium (B1175870) moiety for enhanced sensitivity. nih.gov
Girard's reagent TGir TKetones, AldehydesIntroduce a quaternary ammonium group to improve ionization. ddtjournal.com

Coordination Chemistry: Ligand Synthesis and Metal Complexation of Hydrazinyl Derivatives

Hydrazones, formed from the condensation of hydrazines with carbonyl compounds, are exceptionally versatile ligands in coordination chemistry. hilarispublisher.com The presence of the azomethine (-N=CH-) group and additional donor atoms allows them to coordinate with a wide range of transition metal ions. hilarispublisher.comresearchgate.net Derivatives of this compound can be readily converted into hydrazone ligands by reaction with various aldehydes and ketones.

These ligands can coordinate to metal centers in several ways, typically acting as bidentate or tridentate ligands. The mode of bonding can be through the "ketonic" form or, after deprotonation, the "enolic" form, which influences the structure and properties of the resulting metal complex. researchgate.net The coordination compounds of hydrazones have garnered significant interest due to their diverse applications, including in catalysis and bioinorganic chemistry. hilarispublisher.comorientjchem.org

The synthesis of these complexes is generally straightforward, involving the reaction of the hydrazone ligand with a suitable metal salt in an appropriate solvent. orientjchem.orgajol.info The resulting complexes are characterized by various spectroscopic and analytical techniques, including IR, UV-Vis, NMR spectroscopy, and magnetic susceptibility measurements, to determine their geometry and bonding characteristics. ajol.inforesearchgate.net The neopentyl core of this compound could provide steric bulk to the resulting ligands, influencing the coordination geometry and stability of the metal complexes.

Ligand ClassMetal IonsCoordination ModePotential Application Area
AcylhydrazonesCo(II), Ni(II), Cu(II), Zn(II)Often bidentate or tridentate (O, N donors)Biological activity (antimicrobial, antimalarial). researchgate.net
Schiff base hydrazonesCu(II), Co(II), Ni(II)Bidentate or polydentateCatalysis, bioinorganic chemistry. orientjchem.org
Sulfonyl hydrazonesNi(II), Pd(II), Pt(II)Varies with structureCatalytic and biological applications. researchgate.net
Hydrazine-bridged complexesCo, Ni, Zn, CdBidentate bridgingMaterials science. ajol.info

Exploration of Nonlinear Optical (NLO) Properties in Specific Derivatives

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics, including optical switching and data storage. nih.gov Organic molecules with large hyperpolarizability values are promising candidates for NLO materials. ijsr.net The NLO response in organic compounds often arises from intramolecular charge transfer (ICT) between an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (a D-π-A architecture). nih.govrsc.org

Hydrazone derivatives are well-suited for creating NLO-active molecules. The hydrazone linkage can act as part of the π-conjugated bridge. By reacting this compound with an aromatic aldehyde containing a strong electron-accepting group (like a nitro group), and potentially modifying the hydroxyl end with an electron-donating group, a D-π-A molecule can be constructed.

The efficiency of ICT, and thus the magnitude of the NLO response (often quantified by the first hyperpolarizability, β), can be tuned by changing the strength of the donor and acceptor groups and modifying the structure of the π-bridge. nih.gov Studies on pyrrole (B145914) hydrazones have shown that the incorporation of electron-withdrawing groups can significantly increase the hyperpolarizability values, making them suitable for NLO applications. nih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental measurements to understand the structure-property relationships and to design molecules with enhanced NLO properties. ijsr.netrsc.org

Compound ClassKey Structural FeatureReported Hyperpolarizability (β₀)Reference
Pyrrole Hydrazone Derivative (3B)Electron-withdrawing group48.83 × 10⁻³⁰ esu nih.gov
Pyrrole Hydrazone Derivative (3C)Positional change of electron-withdrawing group63.89 × 10⁻³⁰ esu nih.gov
3-Styryl Coumarin DerivativesD-π-A structure with cyano acceptor494 to 794 times that of urea ijsr.net

Future Research Perspectives and Potential Avenues for Investigation

The unique bifunctional nature of this compound opens up numerous avenues for future research. Based on the applications discussed, several key perspectives can be identified:

Novel Synthetic Methodologies: The development of new multicomponent reactions using this compound as a scaffold to access novel libraries of complex heterocyclic compounds with potential biological activity.

Advanced Analytical Reagents: The design and synthesis of a new generation of derivatization reagents based on this molecule for ultrasensitive quantification of biomarkers (e.g., carbonyls, steroids) in complex biological matrices using LC-MS/MS. This could involve modifying the hydroxyl group to introduce functionalities that improve chromatographic resolution of isomers.

Catalysis and Bioinorganic Chemistry: The synthesis and characterization of new hydrazone ligands and their metal complexes. These complexes could be screened for catalytic activity in various organic transformations or investigated for their potential as antimicrobial, anticancer, or antimalarial agents. researchgate.netorientjchem.org

Materials Science and Photonics: The computational design and experimental synthesis of novel D-π-A chromophores derived from this compound. Research could focus on tuning the molecular structure to maximize the second- and third-order NLO properties for applications in advanced optical materials. rsc.org

Polymer Chemistry: The hydroxyl group could be used to incorporate the molecule into polymer chains, either as a monomer or as a functional pendant group. The hydrazinyl moiety could then be used for post-polymerization modification, creating functional materials for applications such as sensors or responsive surfaces.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.